(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-ethoxybenzofuran-3(2H)-one
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Overview
Description
(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-ethoxybenzofuran-3(2H)-one is a complex organic compound that features a benzofuran core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the chloro, ethoxy, and dioxin moieties, contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of (Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-ethoxybenzofuran-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzofuran core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chloro and ethoxy groups: These functional groups can be introduced via substitution reactions using reagents such as thionyl chloride for chlorination and ethyl iodide for ethoxylation.
Formation of the dioxin ring: This step may involve oxidative cyclization reactions.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-ethoxybenzofuran-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-ethoxybenzofuran-3(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anti-inflammatory or anticancer agents.
Materials Science: Its chemical properties may be exploited in the development of novel materials, such as organic semiconductors or photovoltaic materials.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of (Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-ethoxybenzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. Detailed studies on its mechanism of action would involve techniques such as molecular docking, enzyme assays, and cellular studies.
Comparison with Similar Compounds
(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-ethoxybenzofuran-3(2H)-one can be compared with other similar compounds, such as:
Benzofuran derivatives: These compounds share the benzofuran core structure but differ in their functional groups, leading to variations in their chemical properties and applications.
Dioxin-containing compounds: These compounds contain the dioxin moiety and may have similar environmental and biological effects.
Chloro-substituted aromatic compounds:
The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-ethoxy-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO5/c1-2-23-14-3-4-15-16(8-14)25-17(18(15)21)7-11-5-13(20)6-12-9-22-10-24-19(11)12/h3-8H,2,9-10H2,1H3/b17-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFOZUVALLAEBM-IDUWFGFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC4=C3OCOC4)Cl)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC4=C3OCOC4)Cl)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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